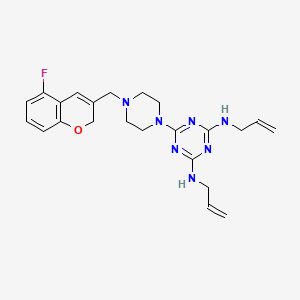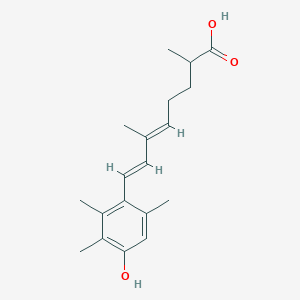
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid is an organic compound characterized by its unique structure, which includes a hydroxy-substituted trimethylphenyl group and a conjugated diene system. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Trimethylphenyl Intermediate: Starting from a suitable aromatic precursor, such as 1,2,3-trimethylbenzene, the hydroxy group can be introduced via electrophilic aromatic substitution using reagents like hydroxylamine.
Conjugated Diene Formation: The diene system can be constructed through a series of aldol condensations and dehydration reactions, using appropriate aldehyde and ketone precursors.
Final Coupling: The trimethylphenyl intermediate can be coupled with the diene system using cross-coupling reactions, such as the Heck or Suzuki coupling, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The conjugated diene system can be reduced to a saturated alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in sulfuric acid)
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a saturated alkane
Substitution: Formation of ethers, amines, or thioethers
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications.
Biology
The hydroxy-substituted trimethylphenyl group may exhibit biological activity, making this compound a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
類似化合物との比較
Similar Compounds
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid: Unique due to its specific substitution pattern and conjugated diene system.
(5E,7E)-8-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid: Similar structure but different substitution pattern.
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic ester: Ester derivative with potentially different reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxy group and a conjugated diene system, which confer distinct chemical and biological properties.
特性
CAS番号 |
121633-15-6 |
|---|---|
分子式 |
C19H26O3 |
分子量 |
302.4 g/mol |
IUPAC名 |
(5E,7E)-8-(4-hydroxy-2,3,6-trimethylphenyl)-2,6-dimethylocta-5,7-dienoic acid |
InChI |
InChI=1S/C19H26O3/c1-12(7-6-8-13(2)19(21)22)9-10-17-14(3)11-18(20)16(5)15(17)4/h7,9-11,13,20H,6,8H2,1-5H3,(H,21,22)/b10-9+,12-7+ |
InChIキー |
RHIMNYUELYCNTF-YQDZKPHZSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/CCC(C)C(=O)O)/C)C)C)O |
正規SMILES |
CC1=CC(=C(C(=C1C=CC(=CCCC(C)C(=O)O)C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


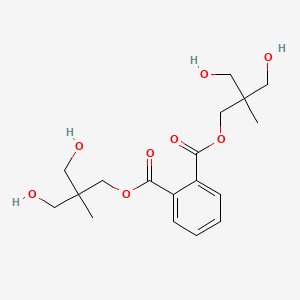
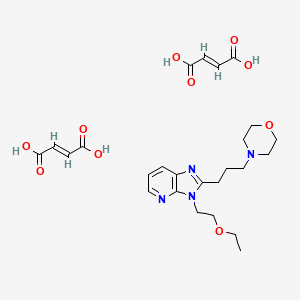
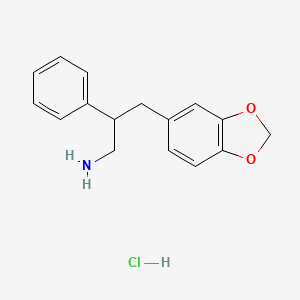
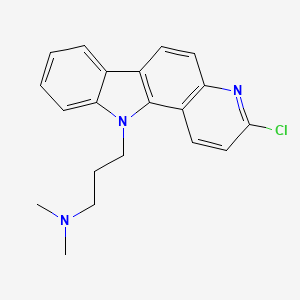

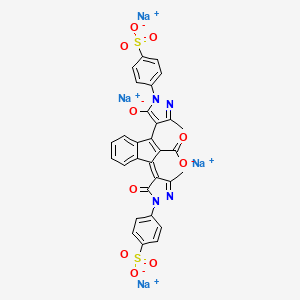

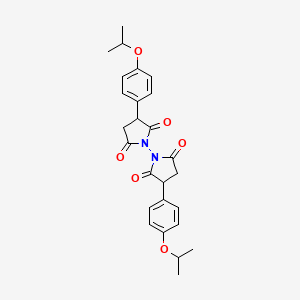
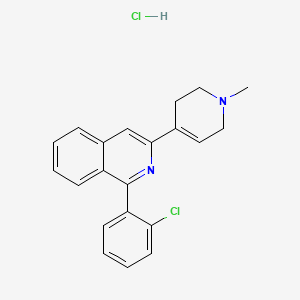
![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)
![5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12764897.png)

